molecular formula C15H16O6 B11075379 2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate

2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Cat. No.: B11075379
M. Wt: 292.28 g/mol
InChI Key: DUGXIFLBOSPFML-UHFFFAOYSA-N
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Description

2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-methylphenyl)-2,4-dioxobutanoic acid with ethyl oxalyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids and diketones.

    Reduction: Alcohols and diols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It serves as a model substrate for investigating the mechanisms of esterases and ketoreductases.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features allow for the exploration of novel therapeutic agents targeting various diseases.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer chains can enhance the material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester and ketone groups are key sites for catalytic activity. The compound can undergo hydrolysis by esterases, leading to the formation of carboxylic acids and alcohols. Additionally, the ketone groups can participate in redox reactions mediated by ketoreductases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate is unique due to the presence of both ethoxy and oxoethyl groups. These functional groups confer distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Its specific structural features also allow for targeted applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 4-(4-methylphenyl)-2,4-dioxobutanoate

InChI

InChI=1S/C15H16O6/c1-3-20-14(18)9-21-15(19)13(17)8-12(16)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

DUGXIFLBOSPFML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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